XLogP3 Lipophilicity vs. Oxadiazole and Isothiazole Analogs
The 7-methyl-isoxazole compound (CAS 646056-38-4) exhibits a computed XLogP3 of 1.4, falling intermediate between the more hydrophilic 1,3,4-oxadiazole analog (XLogP3 0.7; CAS 646056-41-9) and the more lipophilic isothiazole analog (XLogP3 2.0; CAS 646056-39-5) [1]. This moderate lipophilicity lies within the optimal range for CNS drug candidates (logP 1–4) while avoiding the excessive hydrophilicity that may limit passive membrane permeation and the excessive lipophilicity that may increase metabolic liability and plasma protein binding [2].
| Evidence Dimension | Computed XLogP3 (predicted octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Isothiazole analog (CAS 646056-39-5): XLogP3 = 2.0; 1,3,4-Oxadiazole analog (CAS 646056-41-9): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = 0.7 units more lipophilic than oxadiazole analog; 0.6 units less lipophilic than isothiazole analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) using identical algorithm for all compounds |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and CNS penetration; the intermediate XLogP3 of 1.4 positions this compound favorably for oral absorption and blood-brain barrier crossing relative to its more extreme analogs.
- [1] PubChem Compound Summary for CID 10013253 (XLogP3 1.4), CID 10466169 (XLogP3 2.0), CID 10420580 (XLogP3 0.7). National Center for Biotechnology Information, 2025. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
